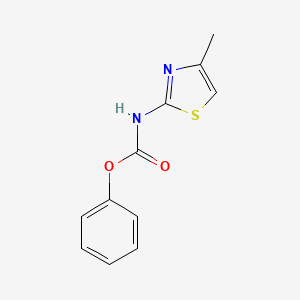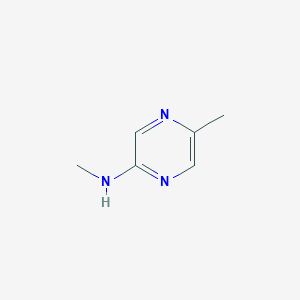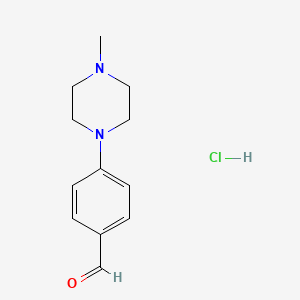
4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride
Vue d'ensemble
Description
“4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification . It can also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
Molecular Structure Analysis
The InChI code for “4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride” is 1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 . The molecular weight of the compound is 218.3 g/mol .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Schistosomiasis Treatment Research : A study by Tung (1957) involved synthesizing 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, related to 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, for potential activity against schistosomiasis in experimental animals infected with Schistosoma Japonica (Tung, 1957).
Antimicrobial Activity : Magdolen, Zahradník, and Foltínová (2000) synthesized 2-phenylethenylbenzothiazolium salts substituted by cyclic amines, including piperazine derivatives. These compounds exhibited enhanced activity against Euglena and Gram-positive bacteria (Magdolen, Zahradník & Foltínová, 2000).
Synthesis of Schiff's Base Derivatives : Patel and Parmar (2010) reported the synthesis of Schiff’s base derivatives by condensing various substituted benzaldehyde with 1-(4-aminophenyl)-2-{4-[(S)-(4-chlorophenyl)(phenyl) methyl]-1-piperazinyl}ethanone, demonstrating their antibacterial and antifungal activity (Patel & Parmar, 2010).
Chemical Synthesis and Applications
Biginelli Synthesis of Dihydropyrimidinone Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety using a Biginelli reaction, which is a significant method in organic synthesis (Bhat, Al-Omar, Ghabbour & Naglah, 2018).
Heteroditopic Ligand Synthesis : Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) developed a method for the one-pot bromo- and chloro-methylation of salicylaldehydes, using it to synthesize piperazine-containing heteroditopic ligands for metal salts binding (Wang et al., 2006).
Photo-induced Electron Transfer Studies : Gan, Chen, Chang, and Tian (2003) synthesized novel piperazine substituted naphthalimide compounds and studied their luminescent properties and photo-induced electron transfer, contributing to the field of photochemistry (Gan, Chen, Chang & Tian, 2003).
HPLC-UV Analytical Method Development : Patel, Loeser, Kircher, Marrepalli, Fazio, Drinkwater, and Drumm (2010) developed an analytical method using HPLC-UV for 1-methyl-4-amino-piperazine in pharmaceutical ingredients, where a UV-active derivative was formed by reacting with benzaldehyde (Patel et al., 2010).
Synthesis of Ferrocenyl Based Betti Bases : Teimuri‐Mofrad, Abbasi, Vahedinia, and Ahadzadeh (2019) conducted the synthesis of ferrocenyl-based Betti base derivatives using 1-(4-ferrocenylbutyl)piperazine, and investigated their electrochemical behavior (Teimuri‐Mofrad et al., 2019).
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12;/h2-5,10H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWGIOYJFNOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



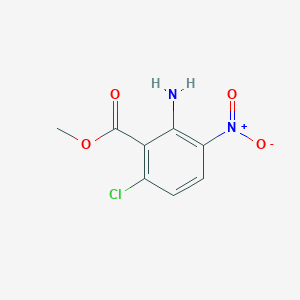
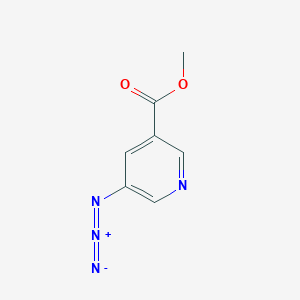
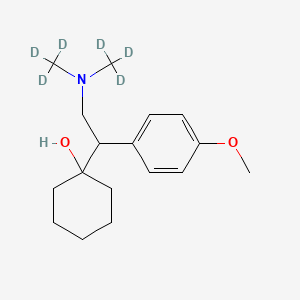
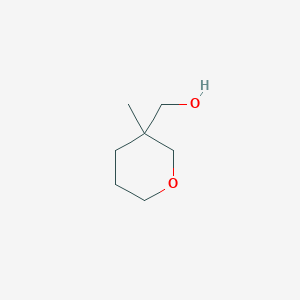
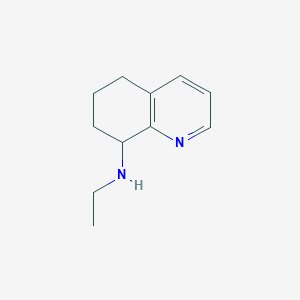
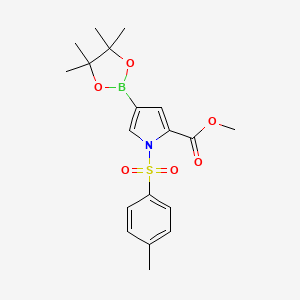
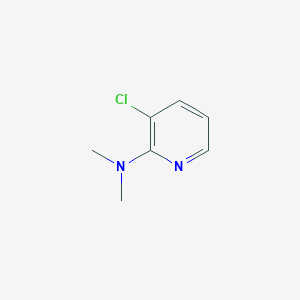
![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
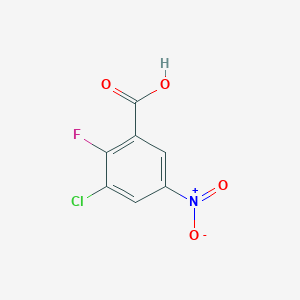
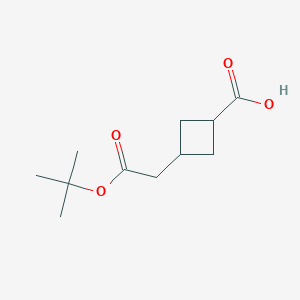
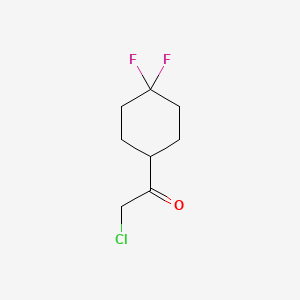
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
